

potential off-target effects of A 922500 at high concentrations

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Compound of Interest

Compound Name: A 922500

Cat. No.: B1666454

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Technical Support Center: A-922500

This technical support guide provides troubleshooting information and frequently asked questions regarding the potential off-target effects of A-922500, a potent and selective Diacylglycerol Acyltransferase 1 (DGAT-1) inhibitor, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of A-922500?

A-922500 is a highly potent and selective inhibitor of DGAT-1. It demonstrates significantly less activity against other related acyltransferases, such as DGAT-2 and Acyl-CoA: Cholesterol Acyltransferase (ACAT). The IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, highlight this selectivity.

Q2: Are there any known off-target effects of A-922500 at high concentrations?

Based on publicly available data, A-922500 is described as having good selectivity over a panel of other targets, including the hERG channel.^{[1][2]} However, comprehensive screening data from broad panels (e.g., kinome scans or safety pharmacology panels) at high concentrations (e.g., >10 µM) are not extensively detailed in the public domain. While its high selectivity against related enzymes has been established, researchers should be cautious when using very high concentrations in their experiments, as the potential for off-target effects increases with concentration for any small molecule inhibitor.

Q3: What concentrations of A-922500 are recommended for in vitro and in vivo experiments?

For in vitro cellular assays, concentrations in the low nanomolar to low micromolar range are typically effective for inhibiting DGAT-1. For instance, in HepG2 cell lysates, 1 μ M A-922500 inhibited about 99% of recombinant DGAT1 enzymatic activity.^[3] For in vivo studies in rodents, oral doses of 0.03 to 3 mg/kg have been shown to be effective in reducing serum triglycerides.^{[3][4]} Using concentrations significantly higher than these may increase the risk of off-target effects.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected Phenotype at High Concentrations	At concentrations significantly above the IC50 for DGAT-1, the possibility of off-target effects, while not specifically documented in broad screens, cannot be entirely ruled out.	Perform a dose-response experiment to determine if the observed effect is concentration-dependent and correlates with DGAT-1 inhibition. Consider using a structurally different DGAT-1 inhibitor as a control to see if the phenotype is reproducible.
Cellular Toxicity or Reduced Viability	High concentrations of any compound can lead to non-specific cellular stress or toxicity.	Determine the cytotoxicity profile of A-922500 in your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo). Ensure that the concentrations used in your experiments are well below the toxic threshold.
Compound Precipitation in Media	A-922500 has limited solubility in aqueous solutions. High concentrations may lead to precipitation, resulting in inaccurate dosing and potential for non-specific effects.	Prepare stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low and does not affect the cells. Visually inspect the media for any signs of precipitation.
Inconsistent Results Between Experiments	This could be due to variations in compound handling, cell passage number, or experimental conditions.	Adhere to a standardized experimental protocol. Ensure consistent storage of the compound and use cells within a defined passage number range. Include appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: Selectivity Profile of A-922500 Against Acyltransferases

This table summarizes the inhibitory activity of A-922500 against its primary target, DGAT-1, and other related acyltransferases, demonstrating its high selectivity.

Target Enzyme	Species	IC50	Selectivity vs. Human DGAT-1	Reference
DGAT-1	Human	7 - 9 nM	-	
DGAT-1	Mouse	22 - 24 nM	~3-fold	
DGAT-2	Not Specified	53 μ M	~5,889-fold	
ACAT-1	Not Specified	296 μ M	~32,889-fold	
ACAT-2	Not Specified	296 μ M	~32,889-fold	

Experimental Protocols

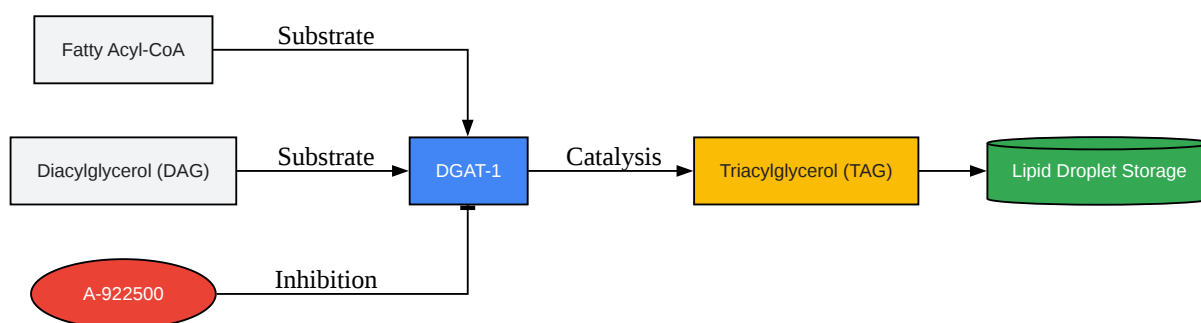
Protocol 1: In Vitro DGAT-1 Activity Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of A-922500 on DGAT-1.

- Prepare Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.04% BSA.
- Prepare Substrate Mix: Add 50 μ M of didecanoyl glycerol and 7.5 μ M of [1-¹⁴C]decanoyl-CoA to the assay buffer.
- Dispense Inhibitor: Add various concentrations of A-922500 (e.g., from 0.1 nM to 10 μ M) to the wells of a phospholipid-coated plate. Include a DMSO-only control.
- Initiate Reaction: Add 1 μ g/well of a membrane preparation containing human DGAT-1 to start the reaction.
- Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

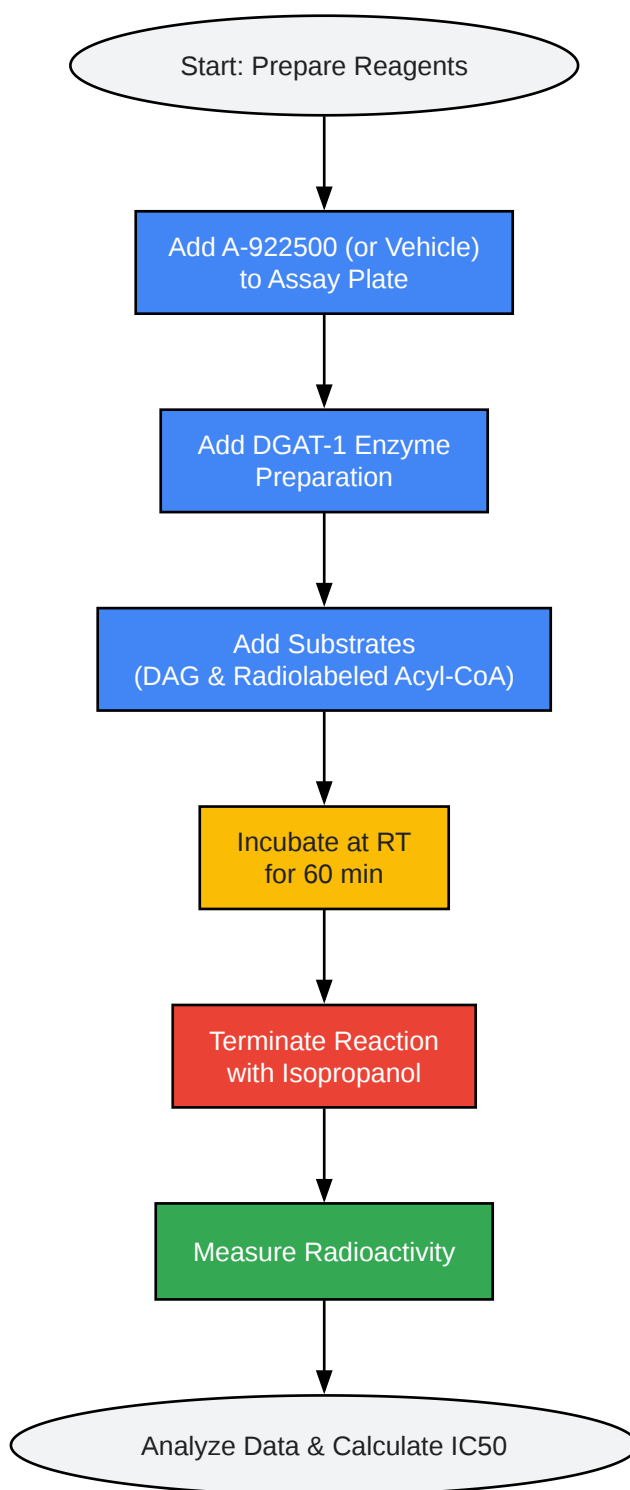
- Terminate Reaction: Stop the reaction by adding an equal volume of isopropanol.
- Detection: Seal the plates, incubate overnight, and then measure the radioactivity using a scintillation counter. The radiolabeled product, tridecanoyl glycerol, will bind to the hydrophobic coating of the plate.
- Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations



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Caption: DGAT-1 signaling pathway and the inhibitory action of A-922500.



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Caption: Experimental workflow for determining DGAT-1 inhibition.

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